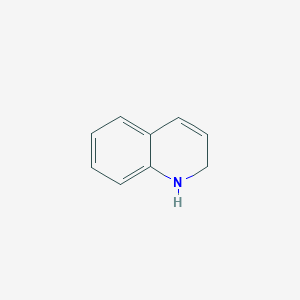

1,2-Dihydroquinoline

Cat. No. B8789712

Key on ui cas rn:

29968-14-7

M. Wt: 131.17 g/mol

InChI Key: IRFSXVIRXMYULF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06093825

Procedure details

1,2-dihydroquinolines are key intermediates in the preparation of a number of steroid receptor modulating compounds, and are prepared by a multi-step route culminating in the treatment of an aniline with acetone and iodine at elevated temperatures in a process known as the Skraup reaction, as shown below. See R. H. F. Manske et al., Organic Reactions 7: 59-98 (1953), and W. R Vaughan, Org. Synth. Coll. Vol III, 329-332 (1955). ##STR1## Many 1,2-dihydroquinolines are themselves steroid receptor modulating compounds. See, for example, PCT Int'l Publ. No. WO 96/19458; U.S. Pat. No. 5,693,647. Application of the traditional Skraup reaction to the synthesis of many of these 1,2-dihydroquinolines is problematic in that large quantities of a number of tarry by-products are formed that must be removed prior to use in further synthetic transformations, and the yields are generally low (15-50%). For example, as shown in U.S. Pat. No. 5,693,647, treatment of a polycyclic aniline, such as the amino-chloro-benzocoumarin shown below, with acetone and iodine at 130-135° C. affords only an 18% yield of the corresponding 1,2-dihydroquinoline. Furthermore, purification is very difficult due to the aforementioned by-product formation. ##STR2##

[Compound]

Name

1,2-dihydroquinolines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

steroid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

1,2-dihydroquinolines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

steroid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

1,2-dihydroquinolines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Yield

18%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.II.[CH3:10][C:11]([CH3:13])=O>>[NH:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=[CH:11][CH2:13]1

|

Inputs

Step One

[Compound]

|

Name

|

1,2-dihydroquinolines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

steroid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

1,2-dihydroquinolines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

steroid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

1,2-dihydroquinolines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are prepared by a multi-step route

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

known as the Skraup reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Application of the traditional Skraup reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that must be removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 130-135° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CC=CC2=CC=CC=C12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 18% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |